Methyl (2-chloro-4-formylphenoxy)acetate
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Overview
Description
Methyl (2-chloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H9ClO4. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a chloro-substituted phenoxy group and a formyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-chloro-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-4-formylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and optimized reaction times to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-4-carboxyphenoxyacetic acid.
Reduction: Methyl (2-chloro-4-hydroxymethylphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl (2-chloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it mimics natural plant hormones (auxins) and disrupts normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound’s formyl group can also participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Methyl (2-chloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Methyl (4-chloro-2-formylphenoxy)acetate: Similar structure but different position of the chloro and formyl groups.
2-chloro-4-methylphenoxyacetic acid: Lacks the formyl group but has a similar phenoxy structure.
4-chloro-2-methylphenoxyacetic acid: Similar to the above but with a different substitution pattern.
Uniqueness: The unique combination of the chloro and formyl groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-(2-chloro-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSUNWEOSNTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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